

5-Chloro-2-nitroanisole CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-nitroanisole

Cat. No.: B032773

[Get Quote](#)

Technical Guide: 5-Chloro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chloro-2-nitroanisole** (CAS No. 6627-53-8), a key chemical intermediate. The document details its chemical and physical properties, a detailed experimental protocol for its synthesis, spectroscopic data, and essential safety information, presented for practical application in research and development.

Core Properties and Identifiers

5-Chloro-2-nitroanisole is a substituted aromatic compound containing chloro, nitro, and methoxy functional groups. These features make it a versatile building block in organic synthesis.

Chemical Identification

Identifier	Value
CAS Number	6627-53-8 [1]
Molecular Formula	C ₇ H ₆ CINO ₃ [1]
Molecular Weight	187.58 g/mol [1]
IUPAC Name	4-Chloro-2-methoxy-1-nitrobenzene
Synonyms	2-Nitro-5-chloroanisole, 4-Chloro-2-methoxynitrobenzene
InChI Key	ABEUJUYEUC CZQF-UHFFFAOYSA-N [1]
SMILES	COc1cc(Cl)ccc1--INVALID-LINK--=O [1]

Physicochemical Properties

Property	Value
Physical Form	Powder [1]
Melting Point	70-72 °C [1]
Solubility	Moderately soluble in organic solvents.
Assay	≥97% [1]

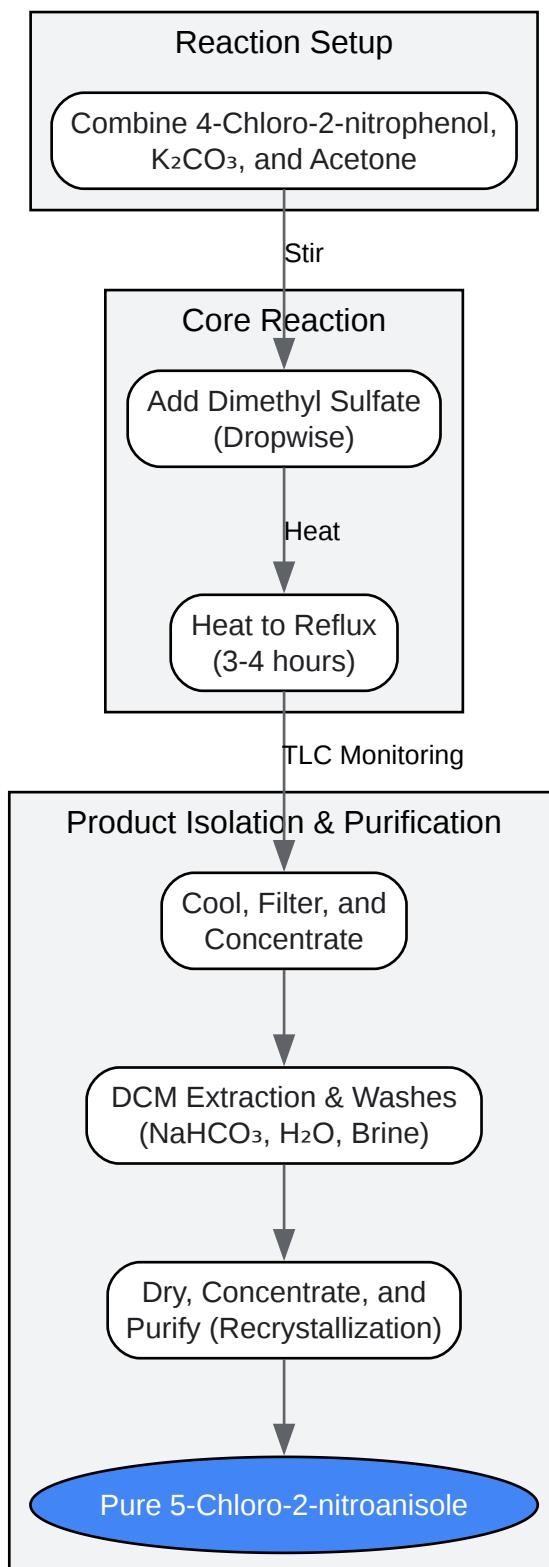
Synthesis Protocol

The synthesis of **5-Chloro-2-nitroanisole** can be effectively achieved through the methylation of 4-Chloro-2-nitrophenol. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Experimental Protocol: Methylation of 4-Chloro-2-nitrophenol

Materials:

- 4-Chloro-2-nitrophenol (1.0 eq)


- Anhydrous Potassium Carbonate (K_2CO_3) (1.5 eq)
- Dimethyl sulfate ($(CH_3)_2SO_4$) (1.2 eq)
- Acetone (anhydrous)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate ($NaHCO_3$) solution
- Brine (saturated $NaCl$ solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Deionized Water

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-2-nitrophenol (1.0 eq) and anhydrous acetone.
- Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will likely change color as the phenoxide is formed.
- Methylation: Stir the suspension vigorously and add dimethyl sulfate (1.2 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
- Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.
- Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), deionized water (1x), and brine (1x).

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude **5-Chloro-2-nitroanisole** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis of **5-Chloro-2-nitroanisole** via Williamson Ether Synthesis.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **5-Chloro-2-nitroanisole**.

- ^1H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group protons.
- ^{13}C NMR: The carbon NMR spectrum shows distinct peaks for each unique carbon atom in the molecule.
- Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound.
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm^{-1}), the C-Cl bond, and the aromatic C-H and C=C bonds.

Safety and Handling

5-Chloro-2-nitroanisole is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

Hazard Class	GHS Statement	Precautionary Codes
Acute Toxicity, Oral	H302: Harmful if swallowed[1]	P264, P270, P301+P312, P330, P501
Carcinogenicity	H350i: May cause cancer by inhalation[1]	P202, P280, P308+P313, P405

Handling Recommendations:

- Use only in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
- Avoid inhalation of dust and contact with skin and eyes.

- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Research and Drug Development

5-Chloro-2-nitroanisole serves as a valuable intermediate in the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of subsequent chemical transformations. In the pharmaceutical and agrochemical industries, it can be a precursor for the synthesis of active pharmaceutical ingredients (APIs) and new crop protection agents. The nitro group can be readily reduced to an amine, which then opens up a wide range of further derivatization possibilities, such as amide bond formation or diazotization reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-2-nitrophenol | C6H4ClNO3 | CID 6980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Chloro-2-nitroanisole CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032773#5-chloro-2-nitroanisole-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com